molecular formula C13H15Br2N B1272937 1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide CAS No. 258264-42-5

1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide

Cat. No. B1272937
M. Wt: 345.07 g/mol
InChI Key: WWTZDWSPJXQSGV-UHFFFAOYSA-M
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Description

1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide is a chemical compound with the molecular formula C13H15Br2N and a molecular weight of 345.08 . It has a unique structure that allows for diverse applications, ranging from medicinal chemistry to materials science.


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide is complex, contributing to its perplexing molecular arrangement and bursty reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide, such as its boiling point, melting point, and density, are not specified in the available sources .

Scientific Research Applications

Bromination Reactions

1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide has been studied for its role in bromination reactions. Bulanov et al. (2001) investigated the addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene and isolated a product different from the expected bromine addition to the double bond, demonstrating the compound's reactivity in bromination processes (Bulanov, Sosonyuk, & Zyk, 2001). Similarly, Harmandar and Balcı (1985) explored the bromination of 3-bromo-6,7-benzobicyclo[3.2.1]octa-2,6-diene, showing the product's formation via Wagner-Meerwein rearrangement with aryl migration, thus providing insight into its application in bromination reactions (Harmandar & Balcı, 1985).

Applications in Organic Synthesis

The compound is also valuable in organic synthesis. Pourmousavi and Salehi (2008) demonstrated that 1-Benzyl-4-aza-1-azonia-bicyclo[2.2.2]octane tribromide, a closely related compound, is effective for oxidation of sulfides to sulfoxides under mild conditions, indicating potential applications in selective oxidation processes (Pourmousavi & Salehi, 2008).

Stereoselective Additions

Vasin et al. (2004) studied the stereochemistry of conjugate halogenation of 1-phenyltricyclo[4.1.0.02,7]heptane, revealing the endo, anti-stereoselectivity of products. These findings are relevant for understanding the stereochemical outcomes in reactions involving similar compounds (Vasin, Semenov, & Razin, 2004).

Safety And Hazards

For safety and hazards information related to 1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide, it’s recommended to refer to its Material Safety Data Sheet (MSDS). Unfortunately, the available sources do not provide specific details .

properties

IUPAC Name

1-benzyl-3-bromo-1-azoniatricyclo[2.2.1.02,6]heptane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN.BrH/c14-12-10-6-11-13(12)15(11,8-10)7-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTZDWSPJXQSGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C[N+]3(C1C3C2Br)CC4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379787
Record name 1-Benzyl-3-bromo-1-azatricyclo[2.2.1.0~2,6~]heptan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide

CAS RN

258264-42-5
Record name 1-Benzyl-3-bromo-1-azatricyclo[2.2.1.0~2,6~]heptan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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